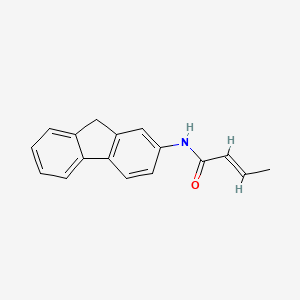
Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl-: is a peptide composed of glycine, serine, and alanine residues. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods: Industrial production of peptides like Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Peptides can participate in substitution reactions, where functional groups on the side chains are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, disulfides.
Reduction: Thiols.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a model compound in the development of new peptide synthesis techniques.
Catalysis: Studied for its potential as a catalyst in various chemical reactions.
Biology:
Protein-Protein Interactions: Investigated for its role in mediating interactions between proteins.
Cell Signaling: Studied for its involvement in signaling pathways.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific proteins or peptides.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
Wirkmechanismus
The mechanism of action of Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl- involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes, alter receptor signaling, or stabilize protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Glycine, L-alanylglycyl-: A simpler peptide with similar structural features.
Glycine, L-serylglycyl-: Contains serine and glycine residues, similar to the target compound.
L-alanylglycyl-L-alanyl-: Another peptide with alanine and glycine residues.
Uniqueness: Glycine, L-serylglycyl-L-alanylglycyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61121-40-2 |
|---|---|
Molekularformel |
C15H26N6O8 |
Molekulargewicht |
418.40 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H26N6O8/c1-7(20-11(24)4-18-15(29)9(16)6-22)13(27)17-3-10(23)21-8(2)14(28)19-5-12(25)26/h7-9,22H,3-6,16H2,1-2H3,(H,17,27)(H,18,29)(H,19,28)(H,20,24)(H,21,23)(H,25,26)/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
YIKZEZHFGMRQCO-CIUDSAMLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)

![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)

![4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14601909.png)

![4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14601919.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)


![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)


